molecular formula C28H23NO2 B3932151 3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B3932151
M. Wt: 405.5 g/mol
InChI Key: DQXFZRGMELNHQV-UHFFFAOYSA-N
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Description

3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a molecular formula of C28H23NO2. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions One common method includes the condensation of benzylamine with phthalic anhydride to form the isoindolinone coreThe final step involves the hydroxylation of the isoindolinone ring to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: Various substituents can be introduced at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its antimicrobial activity.

    1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole: Used as a synthetic precursor for various heterocyclic compounds.

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Studied for their anti-inflammatory properties

Uniqueness

What sets 3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its isoindolinone core, combined with the benzyl and diphenylmethyl groups, provides a versatile scaffold for further functionalization and exploration in various fields of research.

Properties

IUPAC Name

2-benzhydryl-3-benzyl-3-hydroxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO2/c30-27-24-18-10-11-19-25(24)28(31,20-21-12-4-1-5-13-21)29(27)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26,31H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXFZRGMELNHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2C(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

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